molecular formula C14H16N4O2 B2694050 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone CAS No. 2034545-64-5

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone

Cat. No.: B2694050
CAS No.: 2034545-64-5
M. Wt: 272.308
InChI Key: ZTNDQRVYBZKYST-UHFFFAOYSA-N
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Description

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone is a compound that belongs to the pyrazolopyrazine class of chemicals These compounds are of significant interest due to their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone typically involves multi-step organic synthesis. The process often starts with the formation of the pyrazolopyrazine core structure, which is then modified through various functional group transformations to achieve the desired final product. Common reaction conditions include the use of catalysts, specific temperature ranges, and solvents that facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound requires scalable synthesis methods. This often involves optimizing the synthetic route to reduce costs and improve yields. Industrial methods may include the use of continuous flow reactors and other technologies that allow for large-scale production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone can undergo a variety of chemical reactions:

  • Oxidation: This reaction involves the loss of electrons and an increase in the oxidation state of the compound.

  • Reduction: The opposite of oxidation, involving the gain of electrons and a decrease in oxidation state.

  • Substitution: Reactions where an atom or group of atoms in the compound is replaced by another atom or group of atoms.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of oxo-derivatives, while reduction can yield various reduced forms of the original compound. Substitution reactions can produce a wide range of derivatives with different functional groups attached.

Scientific Research Applications

Chemistry

In the field of chemistry, (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for organic synthesis.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. It is used in research to understand the mechanisms of action of related compounds and their effects on biological systems.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for developing new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

Industrially, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it a useful component in various industrial applications, including the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins that play a role in various physiological processes. By binding to these targets, the compound can modulate their activity, leading to specific therapeutic effects. The pathways involved in these interactions are typically complex and are the subject of ongoing research.

Comparison with Similar Compounds

Uniqueness

What sets (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone apart from similar compounds is its distinct structural features. This includes the pyrazolopyrazine core and the specific functional groups attached to it, which contribute to its unique chemical and biological properties.

Similar Compounds

Similar compounds include other pyrazolopyrazines and related heterocyclic structures. Examples include:

  • Pyrazolopyridines

  • Pyrazolopyrimidines

  • Pyrazoloquinolines

Each of these compounds shares some structural similarities with this compound but differs in specific functional groups and overall molecular architecture, leading to differences in their chemical behavior and applications.

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(2-ethoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-2-20-13-12(4-3-6-15-13)14(19)17-8-9-18-11(10-17)5-7-16-18/h3-7H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNDQRVYBZKYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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